![molecular formula C14H22O8 B14310577 4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) CAS No. 110700-66-8](/img/structure/B14310577.png)
4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is a complex organic compound with a unique structure that includes two dioxolanone rings connected by a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane in a 1:2 molar ratio . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure with two epoxy groups instead of dioxolanone rings.
4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile: Contains benzonitrile groups instead of dioxolanone rings.
Uniqueness
4,4’-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one) is unique due to its dioxolanone rings, which provide distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110700-66-8 |
|---|---|
Molekularformel |
C14H22O8 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
4-[6-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H22O8/c15-13-19-9-11(21-13)7-17-5-3-1-2-4-6-18-8-12-10-20-14(16)22-12/h11-12H,1-10H2 |
InChI-Schlüssel |
MNMBZAAJFUPCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)O1)COCCCCCCOCC2COC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


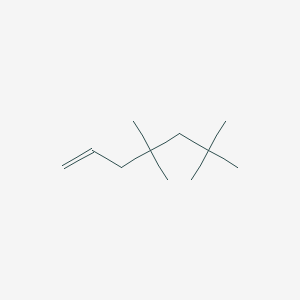
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
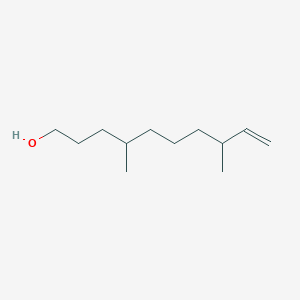
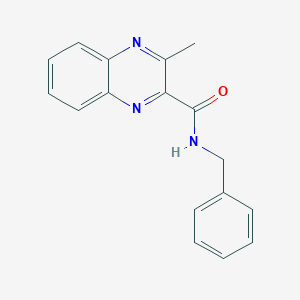
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
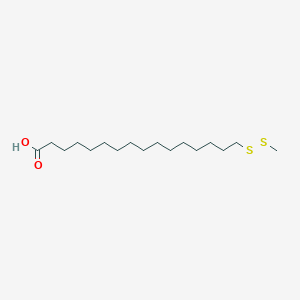

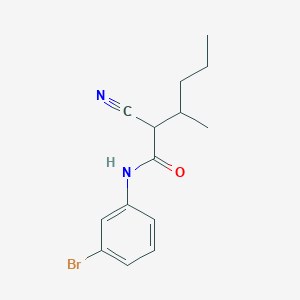
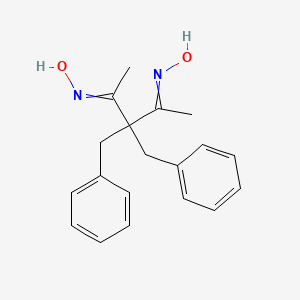
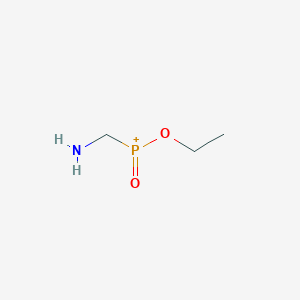

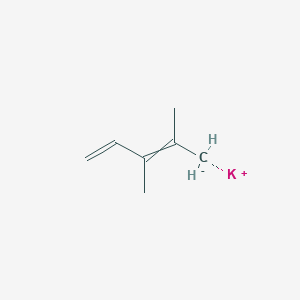
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)

